Cas no 2229198-49-4 (1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)

1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol
- EN300-1992044
- 2229198-49-4
-
- インチ: 1S/C6H8ClFN2O/c1-10-3-9-6(7)5(10)4(11)2-8/h3-4,11H,2H2,1H3
- InChIKey: BITBFBHCGZIPCF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(CF)O)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 178.0309187g/mol
- どういたいしつりょう: 178.0309187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 38Ų
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992044-0.05g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 0.05g |
$1608.0 | 2023-09-16 | ||
Enamine | EN300-1992044-0.1g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 0.1g |
$1685.0 | 2023-09-16 | ||
Enamine | EN300-1992044-1.0g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 1g |
$1915.0 | 2023-06-02 | ||
Enamine | EN300-1992044-0.25g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 0.25g |
$1762.0 | 2023-09-16 | ||
Enamine | EN300-1992044-1g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 1g |
$1915.0 | 2023-09-16 | ||
Enamine | EN300-1992044-10g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 10g |
$8234.0 | 2023-09-16 | ||
Enamine | EN300-1992044-2.5g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 2.5g |
$3752.0 | 2023-09-16 | ||
Enamine | EN300-1992044-5.0g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 5g |
$5553.0 | 2023-06-02 | ||
Enamine | EN300-1992044-0.5g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 0.5g |
$1838.0 | 2023-09-16 | ||
Enamine | EN300-1992044-10.0g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol |
2229198-49-4 | 10g |
$8234.0 | 2023-06-02 |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-olに関する追加情報
Comprehensive Overview of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol (CAS No. 2229198-49-4)
1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol (CAS No. 2229198-49-4) is a fluorinated imidazole derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique structural combination of a chloro-substituted imidazole ring and a fluoroethanol side chain, making it a subject of interest for drug discovery and material science applications. Its molecular formula, C6H8ClFN2O, highlights its heterocyclic nature, which is increasingly sought after in the development of bioactive molecules.
The growing demand for imidazole-based compounds in medicinal chemistry has propelled research into derivatives like 1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol. Researchers are particularly intrigued by its potential as a building block for kinase inhibitors or antimicrobial agents, given the imidazole moiety's prevalence in FDA-approved drugs. Recent publications have explored its utility in structure-activity relationship (SAR) studies, where fluorination often enhances metabolic stability and bioavailability—a key consideration in modern drug design.
From a synthetic chemistry perspective, the introduction of both chlorine and fluorine atoms in this molecule offers distinct reactivity patterns. The 4-chloro-1-methyl-1H-imidazole core provides an electrophilic site for nucleophilic substitutions, while the 2-fluoroethanol group can participate in hydrogen bonding interactions—critical for target binding in biological systems. These features align with current trends in fragment-based drug discovery, where small, functionalized molecules serve as starting points for lead optimization.
Analytical characterization of CAS No. 2229198-49-4 typically involves advanced techniques such as NMR spectroscopy (notably 19F-NMR for the fluorine moiety) and high-resolution mass spectrometry. The compound's physicochemical properties—including its logP value and hydrogen bond donor/acceptor count—suggest moderate membrane permeability, a desirable trait for central nervous system (CNS) drug candidates. This has sparked interest in its potential application for neurological targets, though extensive pharmacological profiling remains to be conducted.
In material science, the fluorinated imidazole structure presents opportunities for developing novel ionic liquids or coordination complexes. The electron-withdrawing effects of both halogen atoms could influence the compound's behavior in catalytic systems or as a ligand in metal-organic frameworks (MOFs). Such applications resonate with the global push toward green chemistry solutions, where functionalized heterocycles play pivotal roles in sustainable technology development.
Quality control protocols for 1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol emphasize HPLC purity assessment and residual solvent analysis, reflecting industry standards for high-value chemical intermediates. Stability studies indicate proper storage under inert atmosphere at low temperatures (-20°C) to preserve its reactive functional groups—a common requirement for fluoroorganic compounds in research settings.
The commercial availability of CAS 2229198-49-4 through specialty chemical suppliers has enabled broader academic and industrial investigation. Current patent landscapes suggest emerging interest in its derivatives for crop protection formulations, leveraging the imidazole scaffold's known interactions with biological targets in pests. However, comprehensive toxicological data remains limited, warranting further study to establish its safety profile across potential applications.
From an environmental standpoint, the compound's chloro-fluoro composition necessitates consideration of degradation pathways. Preliminary biodegradation studies would be valuable given increasing regulatory focus on persistent organic pollutants (POPs). This aligns with researcher inquiries about "eco-friendly fluorochemicals" and "green synthesis of heterocycles"—topics frequently searched in conjunction with specialized compounds like this.
Future research directions for 1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol may explore its enantiomeric forms (if chiral centers exist) for stereoselective synthesis applications. The compound's modular structure also lends itself to combinatorial chemistry approaches, particularly in generating diverse libraries for high-throughput screening—a technique dominating contemporary drug discovery pipelines.
In summary, 2229198-49-4 represents a chemically versatile scaffold bridging multiple disciplines. Its dual halogenation pattern and heterocyclic core position it as a valuable asset for researchers investigating next-generation therapeutics, advanced materials, and catalytic systems. As the scientific community continues probing its potential, this compound will likely gain prominence in peer-reviewed literature and industrial applications alike.
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